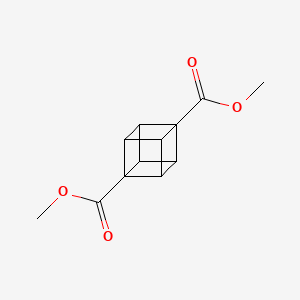

Dimethyl 1,4-cubanedicarboxylate

Description

The exact mass of the compound Dimethyl 1,4-cubanedicarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124104. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dimethyl 1,4-cubanedicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 1,4-cubanedicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl cubane-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-15-9(13)11-3-6-4(11)8-5(11)7(3)12(6,8)10(14)16-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBMFCGRQJNAOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12C3C4C1C5C2C3C45C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183630 | |

| Record name | Cubane-1,4-dicarboylic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29412-62-2 | |

| Record name | Cubane-1,4-dicarboylic acid dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029412622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29412-62-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cubane-1,4-dicarboylic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R,3S,4S,5S,6R,8S)-cubane-1,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Synthesis of Dimethyl 1,4-Cubanedicarboxylate

A Technical Guide to Bench-to-Pilot Scale-Up

Executive Summary: The Cubane Paradigm

In modern drug discovery, "escaping flatland" has become a critical directive. The dominance of

Unlike benzene, cubane is an aliphatic,

-

Vector Alignment: The 1,4-disubstitution pattern mimics para-phenylene geometry (body diagonal ~2.72 Å vs. benzene ~2.79 Å).

-

Metabolic Stability: Despite high strain energy (~166 kcal/mol), the lack of low-energy decomposition pathways renders the cage kinetically stable up to >200°C and resistant to oxidative metabolism (CYP450).

-

Solubility: The 3D character disrupts

-stacking, often improving aqueous solubility of drug candidates.

This guide details the Tsanaktsidis (CSIRO) Protocol , the current gold standard for synthesizing this scaffold at scale, moving beyond the low-yielding original Eaton synthesis (1964).

Strategic Retrosynthesis & Mechanism

The synthesis relies on a "caged precursor" strategy. We do not build the cube atom-by-atom; we build a tricyclic cage and then contract it.

The Pathway Logic

-

Target: Dimethyl 1,4-cubanedicarboxylate.

-

Precursor: Cubane-1,4-dicarboxylic acid (formed via Double Favorskii Rearrangement ).[1]

-

Intermediate: Pentacyclic cage dione (formed via [2+2] Photocycloaddition ).

-

Starting Material: Cyclopentanone ethylene ketal (protected to allow selective halogenation).

Figure 1: The strategic pathway from cyclopentanone ketal to the target diester.[1]

Validated Experimental Protocol

Note: This protocol synthesizes technical insights from the optimized CSIRO process (Tsanaktsidis et al.) and modern flow-chemistry adaptations.

Phase 1: Assembly of the Diels-Alder Dimer

The objective is to create the endo-2,4-dibromodicyclopentadiene-1,8-dione bis-ethylene ketal.

Protocol:

-

Tribromination: React cyclopentanone ethylene ketal with 3 equivalents of

in dioxane.-

Why: The ketal protects the carbonyl; dioxane complexes the bromine, moderating the exotherm.

-

-

Double Dehydrobromination & Dimerization: Treat the tribromide with sodium methoxide (NaOMe) in methanol.

-

Mechanism:[1][2][3][4][5][6][7] This generates the transient 2-bromocyclopentadienone ketal, which spontaneously undergoes a Diels-Alder dimerization.[1]

-

Criticality: The reaction is highly stereoselective, yielding the endo isomer almost exclusively.[7] This stereochemistry is required for the subsequent photocyclization.

-

-

Selective Hydrolysis: The ketal protecting groups are removed using concentrated HCl/THF.

-

Result:endo-2,4-dibromopentacyclo[4.3.0.0]deca-3,8-diene-5,10-dione.

-

Phase 2: The Photochemical Bottleneck (Cage Formation)

This is the rate-limiting step. The endo-dimer undergoes an intramolecular [2+2] photocycloaddition to close the cage.

The Challenge: Batch reactors suffer from light attenuation (Beer-Lambert law), requiring days (e.g., 173 hours) for kilogram scales. The Solution: Continuous Flow Photochemistry .

Flow Protocol (Recommended):

-

Setup: Use FEP (Fluorinated Ethylene Propylene) tubing wrapped around a medium-pressure Hg lamp (cooled).

-

Solvent: Dissolve the dimer in MeOH/Water (acidified).

-

Irradiation: Pump the solution through the reactor.

-

Product: The "Cage Dione" (a pentacyclic diketone).

Phase 3: The Double Favorskii Contraction

This step transforms the pentacyclic cage into the cubic skeleton while installing the carboxylate groups at the 1,4-positions.

Protocol:

-

Reagent: 25-30% aqueous NaOH (excess).

-

Conditions: Reflux vigorously (boiling) for 2–4 hours.

-

Mechanism:

-

Hydroxide attacks the ketone.

-

Ring contraction occurs via expulsion of a bromide ion and formation of a cyclopropane ring (intermediate).

-

This happens twice (Double Favorskii), contracting the 5-membered rings into the square faces of the cubane.

-

Symmetry: The symmetry of the starting cage dictates the formation of the 1,4-diacid isomer.

-

-

Isolation: Acidify with HCl to pH 1. The Cubane-1,4-dicarboxylic acid precipitates.[8]

-

Safety: The dry diacid is shock-sensitive. Handle as a wet cake or proceed immediately to esterification.

-

Phase 4: Esterification[1]

-

Reaction: Reflux the wet diacid in Methanol with catalytic

or Dowex resin. -

Purification: The resulting Dimethyl 1,4-cubanedicarboxylate can be sublimed or recrystallized from acetonitrile.[4]

Critical Process Parameters (CPPs) & Safety

| Parameter | Specification | Scientific Rationale |

| Temperature (Favorskii) | >100°C (Reflux) | High energy barrier for the ring contraction.[7] Insufficient heat leads to incomplete rearrangement. |

| Light Source | 300–350 nm | Matches the |

| pH (Precipitation) | < 1.0 | The diacid is highly polar; strict pH control is required to crash it out of the aqueous phase. |

| Safety: Strain Energy | ~166 kcal/mol | Cubane is an energetic material. While the diester is stable, the diacid and intermediate cage compounds can be explosive. |

Self-Validating Checkpoints:

-

Step 1 Check: Disappearance of starting material in TLC/LCMS.

-

Photolysis Check: Disappearance of olefinic protons in

NMR (region 6.0–7.5 ppm). The cage compound has no alkene protons. -

Favorskii Check: Complete dissolution of the cage dione in NaOH (the dione is insoluble; the salt is soluble).

Analytical Validation

Confirm the identity of Dimethyl 1,4-cubanedicarboxylate using these standard values.

Physical Properties:

-

Appearance: Colorless crystals / White powder.

-

Melting Point: 161–162 °C (Sublimes).[4]

NMR Spectroscopy (

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 4.24 – 4.25 | Singlet (s) | 6H | Cubyl C-H (Cage protons) | |

| 3.70 – 3.72 | Singlet (s) | 6H | Methyl ester ( | |

| 172.0 | Singlet | - | Carbonyl ( | |

| 55.8 | Singlet | - | Quaternary Cubyl C ( | |

| 51.6 | Singlet | - | Methoxy ( | |

| 47.1 | Singlet | - | Cubyl Methine ( |

Process Visualization

Photochemical Workflow (Flow vs. Batch)

The shift to flow chemistry is the defining characteristic of modern cubane synthesis.

Figure 2: Schematic of a continuous flow photolysis setup, essential for decagram-scale synthesis.

References

-

Eaton, P. E., & Cole, T. W. (1964).[1][5][6][7][9] Cubane. Journal of the American Chemical Society, 86(15), 3157–3158. [Link]

-

Tsanaktsidis, J. (2013).[4][9] Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate.[1][4][7][9][10] Organic Process Research & Development, 17(12), 1503–1509.[4] [Link]

-

Chalmers, B. A., et al. (2016).[9] Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere.[8][9] Angewandte Chemie International Edition, 55(11), 3580–3585. [Link]

-

Linclau, B., et al. (2020). Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Continuous–Flow Photochemistry. Synthesis, 52. [Link]

Sources

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. youtube.com [youtube.com]

- 3. Synthesis [ch.ic.ac.uk]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Dimethyl 1,4-Cubanedicarboxylate [orgspectroscopyint.blogspot.com]

- 5. Cubane - Wikipedia [en.wikipedia.org]

- 6. petrolpark.co.uk [petrolpark.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. sciencemadness.org [sciencemadness.org]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. rsc.org [rsc.org]

Technical Monograph: Dimethyl 1,4-Cubanedicarboxylate

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Material Scientists

Advanced Characterization, Synthesis Methodologies, and Bioisosteric Applications[1][2]

Executive Summary

Dimethyl 1,4-cubanedicarboxylate (DMCD) represents a pinnacle of "platonic hydrocarbon" chemistry. Once a laboratory curiosity, it has evolved into a critical scaffold for high-value applications in medicinal chemistry and materials science. As a rigid, kinetically stable, and lipophilic linker, DMCD serves as a quintessential bioisostere for p-phenylene (benzene) rings, offering a "spherical" alternative that modulates metabolic stability and solubility without altering the vector orientation of substituents. This guide provides a comprehensive technical analysis of DMCD, focusing on its physicochemical profile, scalable synthesis via flow photochemistry, and strategic deployment in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

DMCD is the dimethyl ester of 1,4-cubanedicarboxylic acid.[1][2][3] Its high symmetry (

Table 1: Physicochemical Constants

| Property | Value | Notes |

| CAS Number | 29412-62-2 | |

| IUPAC Name | Dimethyl pentacyclo[4.2.0.0 | |

| Molecular Formula | C | |

| Molecular Weight | 220.22 g/mol | |

| Appearance | White to off-white crystalline solid | Rhombic crystals |

| Melting Point | 161 – 164 °C | Sharp endotherm |

| Decomposition | > 220 °C | Exothermic decomposition observed ~230–260 °C |

| Density | ~1.42 g/cm³ | High density due to compact cage structure |

| Solubility | Soluble: CDCl | Lipophilic cage |

Structural Characterization (Spectroscopy)

The high symmetry of the 1,4-substitution pattern renders the cubane cage protons and carbons chemically equivalent, simplifying quality control via NMR.

-

H NMR (400 MHz, CDCl

- 4.22–4.25 ppm (s, 6H): Cubyl cage protons. The lack of coupling confirms the equivalence of the CH positions.

-

3.70–3.72 ppm (s, 6H): Methyl ester protons (–COOCH

-

C NMR (100 MHz, CDCl

- 172.0 ppm: Carbonyl (C=O).[4]

- 55.8 ppm: Quaternary cubyl carbons (C1/C4).

-

51.6 ppm: Methoxy carbons (–OCH

- 47.1 ppm: Tertiary cubyl carbons (CH).

Synthesis & Production Methodologies

The synthesis of DMCD is historically challenging due to the high strain energy of the cubane nucleus (~166 kcal/mol). The original Eaton synthesis has been superseded by optimized pilot-scale protocols (e.g., CSIRO methodology) that utilize continuous-flow photochemistry to manage the critical [2+2] cycloaddition step safely and efficiently.

Core Synthetic Pathway

The production relies on constructing the cage from a functionalized cyclopentanone precursor, followed by a Favorskii ring contraction.

Figure 1: Optimized synthetic workflow for DMCD. The photocyclization step is the rate-limiting bottleneck, often resolved using continuous-flow reactors to maximize light penetration and minimize residence time.

Technical Protocol: Photocyclization (Step 3)

Context: This step converts the endo-dicyclopentadienone dimer into the closed cage structure.

-

Setup: Dissolve the dimer in acidic methanol/water.

-

Irradiation: Pump solution through a quartz flow cell surrounding a medium-pressure Hg lamp (or specific UV-LED array).

-

Process Control: Monitor disappearance of alkene signals via NMR.

-

Rationale: Flow chemistry prevents the accumulation of unstable intermediates and ensures uniform irradiation, significantly boosting yield compared to batch reactors.

Application Science: The "Spherical Benzene"

DMCD is the primary entry point for introducing the cubane motif into drug candidates. Its value lies in Bioisosterism —the ability to mimic the steric and electronic properties of a benzene ring while altering physicochemical parameters.

Mechanism of Action: Escape from Flatland

Replacing a p-phenylene linker with a 1,4-cubane core (derived from DMCD) introduces 3D character to the molecule without changing the distance between substituents.

-

Geometric Fidelity: The diagonal distance across the cubane body (~2.72 Å) is remarkably similar to the distance across a benzene ring (~2.79 Å).[4]

-

Metabolic Stability: Unlike benzene, the cubane cage has no aromatic

-system to undergo oxidative metabolism (e.g., epoxidation by CYP450). The C-H bonds are strong and kinetically stable. -

Solubility: The 3D shape disrupts crystal packing lattices more effectively than flat aromatic rings, often improving the aqueous solubility of the final drug molecule.

Figure 2: Logic flow for replacing benzene with cubane in medicinal chemistry.[5][6][2][4][7][8][9][10] The substitution maintains structural vectors while improving ADME properties.

Material Science Applications

Beyond pharma, DMCD is used to synthesize:

-

MOFs (Metal-Organic Frameworks): The rigid linear geometry of 1,4-cubanedicarboxylate acts as a strut, creating porous materials with unique gas sorption properties.

-

Polymers: High-performance polyesters where the cubane moiety imparts thermal stability and rigidity.

Handling, Stability & Safety

While DMCD is kinetically stable, the cubane core is thermodynamically unstable due to immense bond angle strain.

-

Thermal Hazards:

-

DMCD is stable at standard laboratory temperatures.

-

Critical Warning: Differential Scanning Calorimetry (DSC) reveals significant exothermic decomposition beginning >220 °C. Bulk heating above 200 °C must be avoided to prevent rapid energy release (explosion hazard).

-

-

Storage:

-

Store in a cool, dry place (< 25 °C).

-

Protect from strong bases which can induce cage opening or degradation under extreme conditions.

-

-

Toxicity:

References

-

Eaton, P. E., & Cole, T. W. (1964).[11] The Cubane System.[12][2][11][4][7][9] Journal of the American Chemical Society.[8] Link

-

Tsanaktsidis, J., et al. (2013).[2][11] Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. Organic Process Research & Development. Link[11]

-

Chalmers, B. A., et al. (2016). Validating the Cubane Core as a Benzene Bioisostere. Angewandte Chemie International Edition. Link

-

Blokker, E., et al. (2021).[5] Decagram Synthesis of Dimethyl 1,4-Cubanedicarboxylate Using Continuous-Flow Photochemistry. Synthesis. Link

-

TCI Chemicals. Product Specification: Dimethyl Cubane-1,4-dicarboxylate (D5542). Link

Sources

- 1. Dimethyl 1,4-cubanedicarboxylate | 29412-62-2 [sigmaaldrich.com]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: Dimethyl 1,4-Cubanedicarboxylate [orgspectroscopyint.blogspot.com]

- 3. lookchem.com [lookchem.com]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. biosynth.com [biosynth.com]

"crystal structure of Dimethyl 1,4-cubanedicarboxylate"

An In-Depth Technical Guide to the Crystal Structure of Dimethyl 1,4-cubanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique three-dimensional structure of the cubane cage has positioned it as a compelling scaffold in modern medicinal and materials chemistry. Its role as a rigid, non-aromatic bioisostere for the phenyl group offers a strategy to escape the "flatland" of traditional aromatic compounds, potentially improving pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This guide provides a comprehensive technical overview of Dimethyl 1,4-cubanedicarboxylate, a critical building block for accessing more complex cubane derivatives.[1][2] We will delve into its synthesis, elucidate its solid-state structure through a detailed analysis of its crystal lattice, and provide field-proven insights into the experimental protocols required for its preparation and crystallographic analysis.

Introduction: The Allure of the Cube in Chemistry

First synthesized in 1964 by Philip Eaton and Thomas Cole, cubane (C₈H₈) was once a molecule of purely theoretical interest, with many believing its strained 90° bond angles would make it impossible to create.[3] This highly symmetrical, platonic hydrocarbon is characterized by eight carbon atoms at the vertices of a cube, each bonded to a single hydrogen atom.[3] The immense strain energy stored within its bonds, a consequence of the deviation from the ideal tetrahedral bond angle of 109.5°, gives cubane and its derivatives remarkable kinetic stability and a high density.[3]

These properties have made cubane derivatives attractive for applications ranging from energetic materials to polymers.[1] In the pharmaceutical realm, the 1,4-disubstituted cubane scaffold serves as a three-dimensional, non-polar replacement for para-substituted benzene rings, offering a novel approach to navigating the complexities of drug design.[4] Dimethyl 1,4-cubanedicarboxylate is a key intermediate, providing versatile handles for further functionalization.[1][2]

Synthesis of Dimethyl 1,4-cubanedicarboxylate: A Multi-step Journey

The synthesis of Dimethyl 1,4-cubanedicarboxylate is a notable multi-step process, a testament to elegant synthetic strategy. The overall pathway involves a series of reactions including cycloadditions and a key Favorskii rearrangement to construct the cage-like structure.[1] While various modifications exist, the core sequence provides a reliable route to this important building block.[2][5]

Synthetic Workflow Diagram

Sources

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Dimethyl 1,4-Cubanedicarboxylate

This guide serves as a comprehensive technical resource for understanding the core physicochemical properties, synthesis, and applications of dimethyl 1,4-cubanedicarboxylate. As a pivotal starting material in the burgeoning field of cubane chemistry, this molecule offers a unique, rigid, three-dimensional scaffold essential for advancements in medicinal chemistry and materials science.

Core Molecular Profile and Physicochemical Properties

Dimethyl 1,4-cubanedicarboxylate is a diester derivative of cubane, a highly strained, synthetic hydrocarbon with a cubic C₈H₈ skeleton. Its significance lies in its role as a stable, accessible entry point for the synthesis of more complex, functionalized cubanes. The 1,4-substitution pattern provides a linear and rigid scaffold that has drawn significant interest as a bioisostere for para-substituted benzene rings, offering a three-dimensional alternative to "flat" aromatic systems in drug design.[1][2][3]

Key Data Summary

A summary of the essential quantitative data for dimethyl 1,4-cubanedicarboxylate is presented below, compiled from chemical suppliers and the scientific literature.[4][5][6][7][8]

| Property | Value | Source(s) |

| Molecular Weight | 220.22 g/mol | [5][6][7][8][9] |

| Molecular Formula | C₁₂H₁₂O₄ | [5][6][7][8][9] |

| CAS Number | 29412-62-2 | [4][5][6][9] |

| Appearance | White to off-white crystalline solid/powder | [4][7] |

| Melting Point | 163–167 °C | [4][7] |

| Purity (Typical) | >98.0% (by GC) | [4][7] |

| Synonyms | Cubane-1,4-dicarboxylic acid dimethyl ester, 1,4-Bis(methoxycarbonyl)cubane | [4] |

Spectroscopic Profile for Structural Verification

The unique, high-symmetry structure of dimethyl 1,4-cubanedicarboxylate gives rise to a distinct and simple spectroscopic signature, making its identification unambiguous.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by two singlets.

-

δ 4.22–4.25 ppm (s, 6H): This signal corresponds to the six equivalent methine protons (CH) on the cubane cage.[1][10] The high degree of symmetry renders these protons chemically identical.

-

δ 3.70–3.72 ppm (s, 6H): This singlet represents the six protons of the two equivalent methyl ester (-OCH₃) groups.[1][10]

-

-

¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum is similarly simple, reflecting the molecule's symmetry.

-

δ 172.0–172.1 ppm: Signal for the two equivalent carbonyl (C=O) carbons of the ester groups.[1][10]

-

δ 55.8–55.9 ppm: Signal for the two quaternary carbons of the cubane cage directly attached to the ester groups.[1][10]

-

δ 51.6–51.7 ppm: Signal for the two equivalent methyl (-OCH₃) carbons.[1][10]

-

δ 47.1–47.2 ppm: Signal for the six equivalent methine (CH) carbons of the cubane cage.[1][10]

-

The simplicity of these spectra is a direct consequence of the molecule's rigid, cubic framework and is a key validation of its successful synthesis.

Synthesis and Purification: A Proven Pathway

The synthesis of dimethyl 1,4-cubanedicarboxylate is a multi-step process that has been refined over decades since the initial reports by Eaton and Cole.[3] The most reliable and scalable methods are based on a sequence developed by integrating the approaches of Eaton, Chapman, and Tsanaktsidis.[2][3][11] This pathway typically begins with a cyclopentanone derivative and proceeds through key transformations including a Diels-Alder dimerization, a photochemical [2+2] cycloaddition, and a double Favorskii ring contraction.[1][3][12]

Conceptual Synthesis Workflow

The following diagram illustrates the logical flow of the established synthetic route, highlighting the key intermediate structures and transformations.

Caption: Key stages in the synthesis of Dimethyl 1,4-cubanedicarboxylate.

Reference Laboratory-Scale Synthesis Protocol

This protocol is a condensed representation based on established literature procedures for multigram synthesis.[11][12][13]

Step 1: Photochemical [2+2] Cycloaddition

-

Charge a suitable photoreactor (e.g., a vessel made of Pyrex glass to filter short-wavelength UV) with the endo-dimer of 2-bromocyclopentadienone (Intermediate C ).[1][12]

-

Dissolve the starting material in a solvent mixture, often acidic methanol/water.[1]

-

Irradiate the solution with a medium-pressure mercury vapor lamp (e.g., 450 W). The photochemical reaction closes the cage structure.[1][2]

-

Monitor the reaction for the disappearance of the starting material. The duration can be significant and is scale-dependent.

-

Upon completion, concentrate the reaction mixture in vacuo to obtain the crude caged diketone intermediate (E ), often as a mixture of hydrates.[1]

Step 2: Double Favorskii Ring Contraction

-

Prepare a solution of concentrated aqueous sodium hydroxide (NaOH). A critical insight from process development is that the ratio of base to the diketone intermediate is crucial for achieving high yields.[2]

-

Add the crude caged diketone (E ) to the stirred NaOH solution at a controlled temperature.

-

Stir the resulting suspension vigorously for several hours (e.g., 3 hours) to effect the double ring contraction, forming the disodium salt of 1,4-cubanedicarboxylic acid.

-

Filter the reaction mixture and carefully acidify the filtrate with concentrated acid (e.g., HCl) to precipitate 1,4-cubanedicarboxylic acid (G ).

-

Collect the solid product by vacuum filtration and dry thoroughly.

Step 3: Esterification

-

Suspend the crude 1,4-cubanedicarboxylic acid (G ) in anhydrous methanol.

-

Add a catalytic amount of strong acid (e.g., concentrated H₂SO₄ or thionyl chloride).[10]

-

Heat the mixture to reflux and maintain for several hours until the solid fully dissolves and the reaction is complete (monitored by TLC or other methods).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

Step 4: Purification

-

The crude dimethyl 1,4-cubanedicarboxylate (I ) is often a solid containing colored impurities.

-

A highly effective method for initial purification is vacuum sublimation, which efficiently removes non-volatile impurities.

-

Final purification to obtain an analytically pure, colorless crystalline solid can be achieved by recrystallization, typically from a solvent like ethyl acetate.

Trustworthiness through Self-Validation: The success of this synthesis is validated at the final step. The characteristic ¹H and ¹³C NMR spectra, with their simple, high-symmetry patterns, and a sharp melting point in the expected range (163–167 °C) confirm the formation of the correct, highly pure product.

Applications in Drug Discovery and Materials Science

Dimethyl 1,4-cubanedicarboxylate is rarely the final product; it is a foundational building block. Its utility stems from the predictable reactivity of its ester groups and the inertness of the C-H bonds on the cubane core, which allows for selective chemical manipulation.

Role as a Central Synthetic Hub

The molecule serves as a gateway to a wide array of cubane derivatives, enabling researchers to explore this unique chemical space.

Caption: Synthetic utility of Dimethyl 1,4-cubanedicarboxylate as a precursor.

-

Benzene Bioisostere: The primary application in medicinal chemistry is the use of the 1,4-disubstituted cubane core as a non-aromatic, rigid replacement for a para-substituted benzene ring.[4][14] This "escape from flatland" strategy can improve a drug candidate's metabolic stability, reduce toxicity, and alter its solubility and pharmacokinetic profile while maintaining the crucial geometry for biological activity.[1][3]

-

Scaffold for Drug Candidates: The ester groups can be hydrolyzed to the dicarboxylic acid, converted to amides, or transformed via reactions like the Curtius rearrangement to install amine groups, providing anchors for building more complex pharmacologically active molecules.[15]

-

Materials Science: The dicarboxylic acid, readily obtained from the dimethyl ester, is used as a rigid, linear linker in the construction of Metal-Organic Frameworks (MOFs) and other advanced polymers.[1] The defined geometry of the cubane unit imparts precise structural control to the resulting macromolecular assemblies.

Storage and Handling

-

Storage: Dimethyl 1,4-cubanedicarboxylate is a chemically stable solid. It should be stored in a tightly sealed container in a cool, dry place. While some suppliers recommend refrigeration or storage at -20°C for long-term preservation of high purity, room temperature is generally adequate for routine laboratory use.[4][9]

-

Safety: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

References

- Bliese, M., & Tsanaktsidis, J. (1997). Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis. Australian Journal of Chemistry.

- Collin, D. E., Jackman, E. H., Jouandon, N., Sun, W., Light, M. E., Harrowven, D. C., & Linclau, B. (2021). Decagram Synthesis of Dimethyl 1,4-Cubanedicarboxylate Using Continuous-Flow Photochemistry. Synthesis, 53(07), 1307-1314.

-

Boron Molecular. (n.d.). Dimethyl 1,4-Cubanedicarboxylate. Retrieved from [Link]

- Jedličková, P., et al. (2023). Chlorinated Cubane-1,4-dicarboxylic Acids. The Journal of Organic Chemistry.

- Falkiner, M. J., Littler, S. W., McRae, K. J., Savage, G. P., & Tsanaktsidis, J. (2013). Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. Organic Process Research & Development.

-

National Institute of Standards and Technology. (n.d.). Cubane-1,4-dicarboylic acid dimethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

- Collin, D. E., et al. (2020). Decagram Synthesis of Dimethyl 1,4-Cubanedicarboxylate Using Continuous-Flow Photochemistry. Thiess, Synthesis 2021, 53, 1307–1314.

- Falkiner, M. J., et al. (2013). Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate.

- Royal Society of Chemistry. (n.d.). Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane-1,4-dicarboxylate.

-

National Center for Biotechnology Information. (n.d.). Cubane-1,4-dicarboylic acid dimethyl ester. In PubChem Compound Database. Retrieved from [Link]

- Reekie, T. A., Williams, C. M., Rendina, L. M., & Kassiou, M. (2019). Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(3), 1078-1095.

- Falkiner, M. J., et al. (2013).

- Wiesenfeldt, M. P., et al. (2023). General Access to Cubanes as Benzene Bioisosteres.

- Williams, C. M., et al. (2023). Silver(I)

Sources

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Dimethyl Cubane-1,4-dicarboxylate | 29412-62-2 | TCI AMERICA [tcichemicals.com]

- 5. chemscene.com [chemscene.com]

- 6. Cubane-1,4-dicarboylic acid dimethyl ester [webbook.nist.gov]

- 7. Dimethyl Cubane-1,4-dicarboxylate | 29412-62-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. Cubane-1,4-dicarboylic acid dimethyl ester | C12H12O4 | CID 141480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. goldbio.com [goldbio.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. macmillan.princeton.edu [macmillan.princeton.edu]

- 15. Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

Technical Analysis: Physical & Chemical Properties of Cubane Esters

Executive Summary

Cubane (

This guide analyzes the physicochemical profile of cubane esters, detailing the orbital mechanics that confer unexpected kinetic stability, the inductive effects driving their reactivity, and their validated utility as bioisosteres for benzene rings in drug development.

Structural & Physical Characteristics

The Geometry of Strain

The cubane cage is defined by its perfect octahedral symmetry (

-

Orbital Hybridization: To accommodate the 90° angles, the carbon atoms adopt a hybridization state with high

-character in the exocyclic C-H (or C-C) bonds ( -

Bond Lengths: The C-C bond length in the cage is

, slightly longer than a standard alkane C-C bond (

Physical Properties Profile

The following table summarizes the key physical properties of the parent cubane and its most common derivative, dimethyl 1,4-cubanedicarboxylate.

| Property | Cubane (Parent) | Dimethyl 1,4-cubanedicarboxylate |

| Formula | ||

| Molecular Weight | 104.15 g/mol | 220.22 g/mol |

| Appearance | White crystalline solid | White crystalline solid |

| Melting Point | 130–131 °C | 162–164 °C |

| Density | 1.29 g/cm³ | |

| Solubility | Organic solvents (DCM, Benzene) | DCM, MeOH, THF, DMSO |

| Strain Energy | 166 kcal/mol | ~160 kcal/mol |

| Decomposition | > 200 °C | > 220 °C |

Chemical Reactivity & Stability[2][3]

Kinetic Stability vs. Thermodynamic Instability

Despite its high heat of formation, cubane is kinetically stable because there are no readily accessible low-energy pathways for ring-opening. The symmetry-forbidden nature of the concerted ring-opening to cyclooctatetraene (COT) preserves the cage structure up to decomposition temperatures exceeding 200°C.

Ester Functionality & Inductive Effects

The cubane cage acts as an electron-withdrawing group (EWG) due to the high

-

Acidity: The

of cubane carboxylic acid is lower (more acidic) than benzoic acid, driven by this inductive withdrawal. -

Hydrolysis Rates: Cubane esters undergo alkaline hydrolysis (saponification) efficiently. The electron-deficient cage stabilizes the anionic tetrahedral intermediate formed during nucleophilic attack by hydroxide, often accelerating the reaction compared to non-strained alkyl esters.

C-H Activation

The acidity of the cubane C-H bonds (approx.

-

Ortho-Metalation: Using bases like TMPZnCl·LiCl allows for directed ortho-metalation (DoM) adjacent to the ester group, enabling the synthesis of 1,2-disubstituted cubanes, which are otherwise difficult to access.

Synthesis & Functionalization

The synthesis of cubane esters remains one of the most elegant sequences in organic chemistry, originally developed by Eaton and Cole. The pathway relies on a photochemical [2+2] cycloaddition to close the cage.

The Eaton Synthesis Pathway (Graphviz Visualization)

Caption: The 8-step synthesis of dimethyl 1,4-cubanedicarboxylate involving tribromination, Diels-Alder dimerization, photochemical cage closure, and Favorskii ring contraction.[1]

Pharmaceutical Applications: Bioisosterism

Cubane is increasingly utilized as a bioisostere for the benzene ring, particularly for para-substituted aromatic systems.

-

Geometric Fit: The diagonal distance across the cubane body (

) is remarkably similar to the distance across a benzene ring ( -

Metabolic Stability: Unlike benzene, which is susceptible to oxidative metabolism (epoxidation) leading to toxicity, the cubane cage is metabolically robust. The strong C-H bonds (

) resist CYP450 degradation. -

Solubility & Lipophilicity: Cubane derivatives often possess different LogP values than their benzene counterparts, allowing medicinal chemists to fine-tune solubility without altering the pharmacophore's spatial arrangement.

Experimental Protocols

Protocol: Synthesis of Dimethyl 1,4-cubanedicarboxylate

Based on optimized procedures from Org. Process Res. Dev. (2013).[1][2]

Safety Warning: Cubane derivatives are high-energy compounds. While the diester is stable, precursors (especially diazo compounds or peroxides) may be explosive. Use blast shields during scale-up.

-

Esterification:

-

Reagents: 1,4-Cubanedicarboxylic acid (10.0 g), Methanol (anhydrous, 200 mL), Thionyl chloride (

, 2.0 equiv) or conc. -

Procedure:

-

Suspend the diacid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Cool to 0°C and add

dropwise (exothermic). -

Heat the mixture to reflux for 6–12 hours. The suspension will clear as the diester forms.

-

Cool to room temperature. The product may crystallize directly.

-

Concentrate the solvent under reduced pressure.

-

Dissolve the residue in DCM, wash with saturated

(to remove unreacted acid), then brine. -

Dry over

, filter, and evaporate to yield the white solid ester.

-

-

Yield: Typically >90%.

-

Characterization:

:

-

Protocol: Hydrolysis to 1,4-Cubanedicarboxylic Acid

-

Reagents: Dimethyl 1,4-cubanedicarboxylate (1.0 equiv), LiOH (4.0 equiv), THF/Water (3:1).

-

Procedure:

-

Dissolve the ester in THF.

-

Add the aqueous LiOH solution.

-

Stir at 50°C for 4 hours (monitoring by TLC for disappearance of ester).

-

Acidify carefully with 1M HCl to pH 1.

-

Extract with Ethyl Acetate (

). -

Dry and concentrate to recover the diacid.

-

References

-

Eaton, P. E., & Cole, T. W. (1964).[1] Cubane. Journal of the American Chemical Society, 86(15), 3157–3158. Link

-

Tsanaktsidis, J. (2013). Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate.[1] Organic Process Research & Development, 17(11), 1503–1509. Link[1]

-

Chalmers, B. A., et al. (2016). Validating the Cubane Scaffold as a Benzene Bioisostere. Angewandte Chemie International Edition, 55(8), 2851–2855. Link

-

Eaton, P. E. (1992).[3] Cubane: Ausgangsverbindungen für die Chemie der neunziger Jahre und des nächsten Jahrhunderts. Angewandte Chemie, 104(11), 1447–1462. Link

- Bingham, R. C., & Schleyer, P. v. R. (1971). Recent developments in the chemistry of adamantane and related polycyclic hydrocarbons. Fortschritte der chemischen Forschung, 18, 1–102. (Fundamental physical properties reference).

Sources

The Genesis of a Cage: A Technical Guide to the Discovery and History of Dimethyl 1,4-Cubanedicarboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Allure of the Impossible

In the landscape of synthetic organic chemistry, few molecules have captured the imagination and challenged the conventions of the field quite like cubane. A platonic solid brought to life in molecular form, its existence was once relegated to the realm of theoretical speculation, deemed too strained to be synthesized.[1] This guide delves into the fascinating history and intricate chemistry of a key derivative that unlocked the potential of this remarkable scaffold: dimethyl 1,4-cubanedicarboxylate. From its audacious first synthesis to the refined methodologies that have made it a valuable building block in modern drug discovery, we will explore the journey of this unique molecule.

A Bold Pursuit: The Seminal Synthesis by Eaton and Cole (1964)

The mid-20th century was a period of ambitious targets in organic synthesis. Among the most audacious was the construction of the cubane skeleton, a feat many considered impossible due to the immense strain imposed by its 90° bond angles.[1] It was in this climate of scientific skepticism that Philip E. Eaton and Thomas W. Cole at the University of Chicago embarked on a landmark synthesis that would forever change the understanding of chemical bonding and molecular architecture.[2] Their initial success was not with the parent hydrocarbon, but with its more stable dicarboxylic acid derivative, which was isolated and characterized as dimethyl 1,4-cubanedicarboxylate.[3][4]

The intellectual impetus for this endeavor was rooted in a fundamental curiosity about the limits of chemical synthesis and the properties of highly strained molecules. The successful synthesis of cubane and its derivatives provided a powerful testament to the ingenuity of synthetic chemists and opened up a new class of compounds for investigation.

The Original Synthetic Strategy: A Step-by-Step Protocol

The pioneering synthesis of dimethyl 1,4-cubanedicarboxylate by Eaton and Cole was a multi-step sequence characterized by elegant and innovative chemical transformations.[4] The key steps involved the formation of a key cyclopentanone derivative, a Diels-Alder dimerization, a photochemical [2+2] cycloaddition, and a double Favorskii rearrangement.[3][4]

Experimental Protocol: The Eaton and Cole Synthesis

-

Preparation of 2-Bromocyclopentadienone Dimer: The synthesis begins with the bromination of 2-cyclopentenone. This is followed by dehydrobromination to form the highly reactive 2-bromocyclopentadienone, which spontaneously undergoes a Diels-Alder dimerization to yield the endo-dimer.[4][5]

-

Photochemical [2+2] Cycloaddition: The resulting dione is then subjected to intramolecular photochemical [2+2] cycloaddition. Irradiation with a mercury vapor lamp in an appropriate solvent induces the formation of the caged ring system.[4][5]

-

Double Favorskii Rearrangement: The caged dione undergoes a double Favorskii rearrangement upon treatment with a strong base, such as potassium hydroxide. This remarkable transformation involves the contraction of the two five-membered rings to form the cubane core with carboxylic acid functionalities at the 1 and 4 positions.[4][5]

-

Esterification: The resulting cubane-1,4-dicarboxylic acid is then esterified, typically using diazomethane in the original synthesis, to yield the final product, dimethyl 1,4-cubanedicarboxylate.[4]

Caption: The original synthetic pathway to dimethyl 1,4-cubanedicarboxylate.

Refinements and Innovations: Paving the Way for Accessibility

While the initial synthesis by Eaton and Cole was a monumental achievement, it was not without its challenges, including low overall yields and the use of hazardous reagents.[4] This spurred further research aimed at developing more practical and scalable routes to this valuable compound.

The Chapman Modification: A Safer and More Efficient Approach

A few years after the initial discovery, N.B. Chapman and his colleagues in England reported an improved synthesis.[3] Their modifications addressed some of the key drawbacks of the original route. A significant improvement was the use of 2-cyclopentanone ethylene ketal as the starting material, which avoided the use of the highly toxic carbon tetrachloride and offered a more controlled bromination process.[4]

Experimental Protocol: The Chapman Modification

-

Preparation of the Ketal-Protected Dimer: The synthesis starts with the protection of 2-cyclopentanone as its ethylene ketal. This is followed by bromination and dehydrobromination to form a ketal-protected bromocyclopentadienone, which then undergoes a Diels-Alder dimerization.[4]

-

Selective Deprotection and Photocycloaddition: One of the ketal groups is selectively removed, and the resulting mono-ketal undergoes the key photochemical [2+2] cycloaddition.[4]

-

Final Steps: The remaining ketal is removed, and the resulting caged dione is subjected to the double Favorskii rearrangement and subsequent esterification to yield dimethyl 1,4-cubanedicarboxylate.[4]

Caption: Chapman's modified and more practical synthesis of the cubane core.

The Tsanaktsidis Protocol: Towards Large-Scale Synthesis

Further significant advancements were made by John Tsanaktsidis and his group, who developed a practical and scalable laboratory synthesis of dimethyl 1,4-cubanedicarboxylate, and later a pilot-plant scale process.[6][7] Their work consolidated the key elements of the Eaton and Chapman syntheses and introduced further optimizations, making multi-gram and even kilogram quantities of the compound accessible.[7][8] A key innovation was the optimization of the Favorskii rearrangement conditions, which had been a bottleneck in previous syntheses.[4]

Experimental Protocol: The Tsanaktsidis Optimization

The Tsanaktsidis protocol generally follows the Chapman route but with significant optimization of each step for scalability and yield. This includes refined procedures for the bromination, dimerization, and particularly the double Favorskii rearrangement, where careful control of the base concentration and reaction temperature was found to be crucial for high yields.[6][7] The use of a flow photoreactor for the [2+2] cycloaddition step in later work also represented a major advance for large-scale production.[4]

Caption: The optimized and scalable synthesis developed by Tsanaktsidis.

Comparison of Synthetic Routes

| Feature | Eaton and Cole (1964) | Chapman et al. (c. 1970) | Tsanaktsidis et al. (1997) |

| Starting Material | 2-Cyclopentenone | 2-Cyclopentanone ethylene ketal | 2-Cyclopentanone ethylene ketal |

| Key Intermediates | 2-Bromocyclopentadienone dimer | Ketal-protected dimer, mono-ketal | Optimized intermediates from Chapman's route |

| Overall Yield | Low | Improved but still modest | Significantly improved (e.g., ~23% lab scale)[6] |

| Scalability | Difficult | Moderate | High (multi-gram to kilogram)[7] |

| Safety Considerations | Use of toxic reagents like CCl₄ | Avoided the use of CCl₄ | Further improved safety for large-scale production |

Physicochemical Properties and Spectroscopic Data

Dimethyl 1,4-cubanedicarboxylate is a white crystalline solid. Its unique, highly strained structure gives rise to distinct physical and spectroscopic properties.

| Property | Value |

| Molecular Formula | C₁₂H₁₂O₄ |

| Molecular Weight | 220.22 g/mol [9] |

| Appearance | White crystalline solid |

| Melting Point | 161-162 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ | 4.25 (s, 6H), 3.72 (s, 6H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ | 172.0, 55.8, 51.6, 47.1 |

The Gateway to a New World of Chemistry: Applications in Research and Drug Development

The development of practical syntheses for dimethyl 1,4-cubanedicarboxylate has been instrumental in unlocking the potential of the cubane scaffold in various scientific disciplines. Its primary role is as a versatile building block for the synthesis of a wide array of functionalized cubane derivatives.[10]

In the realm of medicinal chemistry, the cubane cage has emerged as a fascinating and valuable bioisostere for the benzene ring.[5] Its three-dimensional structure and unique electronic properties allow for the modulation of the physicochemical and pharmacokinetic properties of drug candidates.[5] The replacement of a flat aromatic ring with a rigid, non-planar cubane scaffold can lead to improved metabolic stability, enhanced solubility, and novel interactions with biological targets.[5][11] Dimethyl 1,4-cubanedicarboxylate provides a convenient entry point for the incorporation of the cubane motif into complex bioactive molecules.[10]

Beyond medicinal chemistry, cubane derivatives, accessible from the dicarboxylate, have found applications in materials science as rigid linkers in metal-organic frameworks (MOFs) and polymers, and in the field of high-energy-density materials.[4]

Conclusion: From an "Impossible" Molecule to a Versatile Tool

The story of dimethyl 1,4-cubanedicarboxylate is a compelling narrative of scientific curiosity, perseverance, and innovation. What began as the pursuit of a seemingly impossible molecule has evolved into the creation of a versatile tool for chemists across various disciplines. The pioneering work of Eaton and Cole, followed by the crucial refinements of Chapman and Tsanaktsidis, has transformed this once-exotic compound into a readily accessible building block. As researchers continue to explore the unique properties of the cubane scaffold, the legacy of dimethyl 1,4-cubanedicarboxylate will undoubtedly continue to inspire new discoveries in the design of novel therapeutics, advanced materials, and beyond.

References

-

The first synthesis of Cubane! [Link]

- Eaton, P. E., & Cole, T. W. (1964). The Cubane System. Journal of the American Chemical Society, 86(5), 962–964.

-

Collin, D. E., Jackman, E. H., Jouandon, N., Sun, W., Light, M. E., Harrowven, D. C., & Linclau, B. (2020). Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Continuous–Flow Photochemistry. ePrints Soton. [Link]

- Bliese, M., & Tsanaktsidis, J. (1997). Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis. Australian Journal of Chemistry, 50(3), 189-192.

- Falkiner, M. J., Littler, S. W., McRae, K. J., Savage, G. P., & Tsanaktsidis, J. (2013). Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. Organic Process Research & Development, 17(12), 1503–1509.

-

Synthesis. The Chemistry of Cubane. [Link]

-

Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis. Semantic Scholar. [Link]

-

Falkiner, M. J., et al. (2013). Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. ResearchGate. [Link]

-

Request PDF. Pilot-scale production of dimethyl 1,4-cubanedicarboxylate. [Link]

-

Cubanes in Medicinal Chemistry. ACS Publications. [Link]

-

Cubane-1,4-dicarboylic acid dimethyl ester. PubChem. [Link]

-

General Access to Cubanes as Benzene Bioisosteres. PMC - NIH. [Link]

-

Cubanes in Medicinal Chemistry | Request PDF. ResearchGate. [Link]

-

Cubanes in Medicinal Chemistry: Synthesis of Functionalized Building Blocks. ACS Publications. [Link]

-

The curious case of cubane. Berkeley Science Review. [Link]

Sources

- 1. The curious case of cubane [berkeleysciencereview.com]

- 2. petrolpark.co.uk [petrolpark.co.uk]

- 3. High energy derivatives of Cubane [ch.ic.ac.uk]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. biosynth.com [biosynth.com]

- 6. Synthesis [ch.ic.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cubane-1,4-dicarboylic acid dimethyl ester | C12H12O4 | CID 141480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization of Cubane Derivatives: A Technical Guide

Executive Summary: The Cubic Anomaly

Cubane (

However, characterizing cubane derivatives requires abandoning standard alkane baselines.[2] The forced 90° bond angles distort orbital hybridization, creating spectral signatures that mimic alkenes or aromatics rather than aliphatic hydrocarbons.[2] This guide provides the spectroscopic roadmap to validate these high-value scaffolds.

Theoretical Framework: The "S-Orbital Mismatch"

To interpret the spectra of cubane, one must understand the underlying quantum mechanical compensation for ring strain.[2]

-

Geometric Constraint: A perfect cube requires 90° C-C-C bond angles.[2]

-

Hybridization Consequence: Standard

orbitals naturally splay to 109.5°.[2] To compress to 90°, the carbon atom directs orbitals with higher -

The Recoil Effect: By conservation of orbital character, the remaining orbital pointing toward the hydrogen substituent becomes enriched in

-character (

Impact on Spectroscopy:

-

NMR: High

-character at the nucleus deshields the proton (downfield shift) and dramatically increases C-H coupling constants.[1][2] -

Acidity: The C-H bond is significantly more acidic (

) than typical alkanes ( -

Bond Lengths: C-C bonds lengthen (more

-character), while C-H bonds shorten (more

Visualization: The Hybridization-Spectral Logic

Figure 1: The causal link between geometric strain and observable spectroscopic anomalies.[1]

NMR Spectroscopy: The Primary Validation Tool[2]

Nuclear Magnetic Resonance (NMR) is the workhorse for cubane characterization.[1][2] The high symmetry (

Proton NMR ( )

Unlike typical cyclobutanes (

| Parameter | Value (Parent Cubane) | Diagnostic Note |

| Chemical Shift ( | 4.00 ppm | Distinctly downfield due to high |

| Multiplicity | Singlet | All 8 protons are equivalent in the parent cage.[2] |

| Substituent Effect | Substituents shift the |

Carbon-13 NMR ( ) and Coupling Constants

The scalar coupling constant (

| Parameter | Value | Standard Alkane Reference |

| Chemical Shift ( | 47.3 ppm | Relatively standard for strained rings.[1][2] |

| 155 - 160 Hz | ~125 Hz (Standard |

Experimental Tip: When running

Vibrational Spectroscopy (IR/Raman)[1][2][5][6]

Because cubane has a center of inversion, the Rule of Mutual Exclusion applies: IR active modes are Raman inactive, and vice versa.[2]

Infrared (IR)

The spectrum is deceptively simple.[1][2] For the parent molecule, only 3 modes are IR active (

-

C-H Stretch:

3000 cm⁻¹ .[2] This is unusually high for an alkane and overlaps with alkene/aromatic C-H stretches.[2] -

Cage Deformation: Strong bands at 1231 cm⁻¹ and 851 cm⁻¹ .[2][5]

Raman

Raman is superior for observing the "breathing" modes of the cage.[2]

X-Ray Crystallography: The Gold Standard

While NMR implies structure, X-ray diffraction (XRD) confirms the geometry.[1][2] This is critical in drug development to verify that the cubane has not isomerized to cuneane (a wedge-shaped isomer) during metal-catalyzed cross-coupling steps.[1][2]

Key Structural Metrics:

-

C-C Bond Length: 1.572 Å .[2] (Longer than the standard 1.54 Å, reflecting the weaker bond due to

-orbital dominance).[1][2] -

C-C-C Bond Angle: 90° (

small distortions in derivatives). -

C-H Bond Length: 1.118 Å (Shorter than standard alkanes).[1][2][6]

Validated Characterization Protocol

This workflow is designed for verifying a newly synthesized cubane-based bioisostere (e.g., a 1,4-disubstituted cubane).[1][2]

Step 1: Solubility & Stability Check[1][2]

-

Solvent: Cubanes are generally soluble in

and -

Caution: Avoid strong Lewis acids during preparation, as they can catalyze rearrangement to cuneane.[2]

Step 2: High-Resolution NMR ( & )[1]

-

Acquire

: Look for the symmetric cage protons. For a 1,4-disubstituted cubane, the remaining 6 protons should appear as a singlet (if substituents are identical) or distinct multiplets (if different).[1][2] -

Acquire Gated Decoupled

: Measure the

Step 3: Mass Spectrometry (HRMS)[1][2]

-

Ionization: ESI or APCI.[2]

-

Fragmentation: Cubanes often show a characteristic loss of

units or cage opening.[2] -

Note: High-energy cubanes (nitro-substituted) require cautious handling; use soft ionization techniques.[1][2]

Step 4: Structural Confirmation (XRD)

If the compound is crystalline, obtain a single-crystal structure.[1][2] This is mandatory for filing IND (Investigational New Drug) applications to prove the bioisostere geometry matches the target benzene ring vectors.[1][2]

Visualization: Characterization Workflow

Figure 2: Decision tree for validating cubane scaffold integrity.

References

-

Eaton, P. E., & Cole, T. W. (1964).[2] Cubane. Journal of the American Chemical Society, 86(15), 3157–3158.[2] Link[1][2]

-

Chalmers, B. A., et al. (2016).[2] Validating the Cubane Bioisostere Strategy. Angewandte Chemie International Edition, 55(8), 2879-2883.[1][2] Link[1][2]

-

Bingham, R. C., & Schleyer, P. v. R. (1971).[2] Synthesis and Chemistry of Cubane. Fortschritte der Chemischen Forschung.[2] Link

-

Fleischer, E. B. (1964).[1][2][6] X-Ray Structure Determination of Cubane. Journal of the American Chemical Society, 86(18), 3889–3890.[2] Link[1][2]

-

Reich, H. J. (2024).[1][2] NMR Spectroscopy: Coupling Constants. University of Wisconsin-Madison.[2] Link (General Reference for J-values).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cubane - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High energy derivatives of Cubane [ch.ic.ac.uk]

- 6. High energy derivatives of Cubane [ch.ic.ac.uk]

- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

Beyond Benzene: Theoretical & Synthetic Profiling of Dimethyl 1,4-cubanedicarboxylate

Executive Summary: The Platonic Scaffold

Dimethyl 1,4-cubanedicarboxylate (DMCD) represents a paradigm shift in medicinal chemistry, moving beyond the flatland of aromatic rings into three-dimensional space. As a derivative of cubane (

This guide provides a rigorous theoretical and practical framework for researchers utilizing DMCD. We synthesize Density Functional Theory (DFT) profiling with validated synthetic protocols to demonstrate why this high-energy scaffold is kinetically stable, metabolically superior, and synthetically accessible.

Computational Framework: DFT Profiling Protocol

To accurately predict the behavior of DMCD in a biological environment, a robust computational strategy is required.[1] The following protocol establishes the standard for electronic and structural characterization.

The Computational Standard[1]

-

Software: Gaussian 16 or GAMESS (US).[1]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its balance of cost and accuracy in organic systems.

-

Basis Set: 6-311++G(d,p) – includes diffuse functions essential for modeling the electron-rich ester oxygens and the strained cage electrons.[1]

Structural & Electronic Parameters

The following data summarizes the theoretical baseline for DMCD compared to its parent cubane and benzene analogs.

Table 1: Theoretical & Physicochemical Profile

| Parameter | Dimethyl 1,4-cubanedicarboxylate | Benzene Analog (Dimethyl Terephthalate) | Causality/Insight |

| Symmetry Point Group | High symmetry contributes to crystallinity and high melting points. | ||

| C-C Bond Length (Cage) | Cubane bonds are longer due to increased p-character in the exo-bonds and s-character in the cage bonds.[1] | ||

| C-C-C Bond Angle | Severe angular strain ( | ||

| HOMO-LUMO Gap | Larger gap in cubane indicates high chemical hardness and resistance to spontaneous reaction despite strain.[1] | ||

| C-H BDE | Strong C-H bonds in the cubane cage resist CYP450 oxidative metabolism.[1] |

Visualization of the Optimization Workflow

The following workflow describes the logical progression from structure generation to property validation.

Figure 1: Standard computational workflow for validating the ground state geometry of strained cage systems.

Bioisosterism: The "Spherical Benzene"

The primary utility of DMCD in drug development is its ability to mimic the vectors of para-substituted benzene while altering physicochemical properties (solubility, lipophilicity).[1]

Vector Analysis

Theoretical studies confirm that the distance across the cubane body diagonal is remarkably similar to the distance across a benzene ring.[1]

This

Metabolic Superiority

Unlike benzene, which is an electron-rich

-

Mechanism: The cubane C-H bond has high s-character, making it stronger and less acidic.[1]

-

Outcome: Slower metabolic clearance (

) and longer half-life (

Figure 2: Comparative logic of bioisosteric replacement.[1][7] Cubane retains binding efficacy while eliminating metabolic liabilities.[1][6]

Synthetic Feasibility: The Tsanaktsidis Protocol

While theoretical properties are promising, access to the material is paramount.[1] The synthesis of DMCD has evolved from the low-yielding Eaton synthesis (1964) to the robust pilot-scale process developed by CSIRO (Tsanaktsidis et al.).[1]

Key Reaction Mechanisms[1]

-

Diels-Alder Dimerization: Spontaneous dimerization of 2-bromocyclopentadienone.[1]

-

Photocyclization: The "magic step" where light energy (

) overcomes the thermodynamic barrier to close the cage.[1] -

Favorskii Rearrangement: Ring contraction of the cage dione to form the 1,4-dicarboxylate system.[1][8]

Optimized Synthetic Pathway

The following diagram outlines the modern, scalable route to DMCD.

Figure 3: The optimized Tsanaktsidis pathway.[1] Note the Favorskii rearrangement as the critical ring-contraction step.[1][8]

Experimental Validation[1]

-

Yield: Modern protocols achieve ~22-30% overall yield from cyclopentanone.[1]

-

Purification: DMCD is highly crystalline.[1] Purification is best achieved via vacuum sublimation followed by recrystallization (Methanol), yielding rhombic crystals.[1]

-

Melting Point:

(Sharp endotherm).[1]

References

-

Eaton, P. E., & Cole, T. W. (1964).[1][8] Cubane. Journal of the American Chemical Society.[1] Link[1]

-

Tsanaktsidis, J., et al. (2013).[1] Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. Organic Process Research & Development. Link[1][8]

-

Chalmers, B. A., et al. (2016).[1] Validating the Cubane Scaffold in Medicinal Chemistry. Angewandte Chemie International Edition. Link[1]

-

Linclau, B., et al. (2021).[1] Decagram Synthesis of Dimethyl 1,4-Cubanedicarboxylate Using Continuous-Flow Photochemistry. Synthesis. Link

-

Williams, C. M. (2015).[1] Cubane: 50 Years Later. Chemical Reviews. Link[1]

Sources

- 1. Cubane - Wikipedia [en.wikipedia.org]

- 2. Cubane and cubanoid: Structural, optoelectronic and thermodynamic properties from DFT and TD-DFT method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Chlorinated Cubane-1,4-dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. researchgate.net [researchgate.net]

Methodological & Application

The Integration of Dimethyl 1,4-Cubanedicarboxylate in the Synthesis of Advanced Metal-Organic Frameworks

Introduction: The Cubane Moiety as a Rigid 3D Linker in MOF Chemistry

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and drug delivery.[1][2] The rational design of MOFs relies on the judicious selection of metal nodes and organic linkers. While aromatic carboxylates have been extensively studied, there is a growing interest in aliphatic and polycyclic linkers that can impart unique three-dimensional geometries and properties to the resulting frameworks.[3] The cubane unit, a highly strained yet kinetically stable C8H8 cage, offers a unique proposition as a rigid, three-dimensional linker.[4] Its distinct geometry, when functionalized with coordinating groups, can lead to MOFs with novel topologies and pore environments. Dimethyl 1,4-cubanedicarboxylate serves as a key precursor to the 1,4-cubanedicarboxylate linker, which has been successfully incorporated into robust MOF architectures.[5][6] This application note provides a detailed guide on the use of dimethyl 1,4-cubanedicarboxylate in the synthesis of a MOF-5 analogue, highlighting the experimental protocol, the rationale behind the synthetic choices, and the characterization of the resulting material.

Rationale for Using Dimethyl 1,4-Cubanedicarboxylate

While the corresponding 1,4-cubanedicarboxylic acid is the actual linker that coordinates to the metal centers, dimethyl 1,4-cubanedicarboxylate is a common and often more readily available starting material due to its synthesis and purification protocols.[6][7] The use of the dimethyl ester in MOF synthesis relies on the principle of in-situ hydrolysis, where the ester groups are converted to carboxylates under the solvothermal reaction conditions. This process is facilitated by the presence of water molecules, either introduced intentionally or present as trace amounts in the solvents, and can be influenced by the reaction temperature and pH.[8] This approach can sometimes offer better solubility of the linker precursor in the reaction solvent compared to the free acid, leading to more homogeneous reaction mixtures and potentially affecting the crystallization process.

Synthesis of a MOF-5 Analogue (CUB-5) using Dimethyl 1,4-Cubanedicarboxylate

This section details the protocol for the synthesis of a zinc-based MOF, isoreticular to the well-known MOF-5, using dimethyl 1,4-cubanedicarboxylate as the linker precursor. The resulting material is often referred to as CUB-5 or basic zinc cubane-1,4-dicarboxylate.[9]

Experimental Protocol

Materials:

-

Dimethyl 1,4-cubanedicarboxylate

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Chloroform, anhydrous

-

Ethanol, absolute

Equipment:

-

20 mL scintillation vials or Teflon-lined autoclave

-

Oven

-

Centrifuge

-

Schlenk line or glovebox (for handling anhydrous solvents)

Procedure:

-

Preparation of the Precursor Solution: In a 20 mL scintillation vial, dissolve zinc nitrate hexahydrate (e.g., 179.5 mg, 0.60 mmol) and dimethyl 1,4-cubanedicarboxylate (e.g., 44.4 mg, 0.20 mmol) in 10 mL of anhydrous N,N-dimethylformamide (DMF).

-

Solvothermal Synthesis: Tightly cap the vial and place it in an oven preheated to 100°C for 24 hours. During this time, the in-situ hydrolysis of the dimethyl ester to the dicarboxylate occurs, followed by the coordination to the zinc ions to form the MOF crystals.

-

Isolation and Washing: After cooling the vial to room temperature, colorless, cubic crystals of the MOF will be observed. Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

-

Solvent Exchange and Activation: To activate the MOF and remove the high-boiling point DMF from the pores, the crystals are soaked in a low-boiling point solvent like anhydrous chloroform (3 x 10 mL) over a period of 24-48 hours.

-

Drying: After the final wash, the chloroform is decanted, and the crystals are dried under vacuum at room temperature or slightly elevated temperatures (e.g., 80-100°C) to yield the activated, porous MOF.

Table 1: Typical Synthesis Parameters for CUB-5

| Parameter | Value |

| Metal Source | Zinc Nitrate Hexahydrate |

| Linker Precursor | Dimethyl 1,4-cubanedicarboxylate |

| Solvent | N,N-Dimethylformamide (DMF) |

| Molar Ratio (Metal:Linker) | 3:1 |

| Temperature | 100°C |

| Time | 24 hours |

| Activation Solvent | Chloroform |

Causality Behind Experimental Choices

-

Solvent: DMF is a common solvent in MOF synthesis due to its high boiling point and its ability to dissolve a wide range of metal salts and organic linkers. It can also act as a modulator, influencing crystal growth.

-

Temperature: The solvothermal synthesis at 100°C provides the necessary energy for the in-situ hydrolysis of the ester and the formation of the crystalline MOF structure.[10]

-

Molar Ratio: A 3:1 molar ratio of metal to linker is often used in the synthesis of MOF-5 and its analogues to ensure the formation of the desired Zn₄O secondary building units (SBUs).

-

Activation: The solvent exchange with a low-boiling point solvent like chloroform is crucial for the removal of DMF from the pores without causing the collapse of the framework, thus making the porous structure accessible.

Visualizing the Synthesis and Structure

Caption: Workflow for the solvothermal synthesis of CUB-5.

Caption: Schematic of the CUB-5 MOF structure.

Characterization of Cubane-Based MOFs

A comprehensive characterization is essential to confirm the successful synthesis and to evaluate the properties of the cubane-based MOF.

Table 2: Characterization Techniques and Expected Results

| Technique | Purpose | Expected Results for CUB-5 |

| Powder X-Ray Diffraction (PXRD) | To confirm the crystalline structure and phase purity. | A diffraction pattern matching the simulated pattern for a cubic crystal system, confirming the isoreticular structure to MOF-5. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To verify the coordination of the carboxylate groups to the metal centers. | Disappearance of the C=O stretching band of the carboxylic acid (or ester) and the appearance of symmetric and asymmetric stretching bands of the coordinated carboxylate groups. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the framework. | A weight loss step corresponding to the removal of solvent molecules, followed by a plateau indicating the stable framework, and finally decomposition at higher temperatures. |

| Gas Sorption Analysis (e.g., N₂ at 77 K) | To determine the porosity, surface area, and pore volume. | A Type I isotherm, characteristic of microporous materials, with a high surface area. |

Applications and Future Perspectives

The unique three-dimensional and aliphatic nature of the pores in cubane-based MOFs opens up new possibilities for applications where specific host-guest interactions are desired.

-

Gas Separation and Storage: The distinct pore environment created by the cubane linkers can lead to selective adsorption of certain gas molecules, making these MOFs promising candidates for applications like benzene separation.

-

Drug Delivery: The biocompatibility of zinc-based MOFs and their high porosity make them suitable for the encapsulation and controlled release of therapeutic agents.[3][11] The functionalization of the cubane linker could further enhance drug loading and release kinetics.

-

Catalysis: The metal nodes in MOFs can act as catalytic sites. Cubane-based MOFs could serve as robust platforms for heterogeneous catalysis, with the potential for shape-selective reactions due to the well-defined pore structure.[1]

Conclusion

Dimethyl 1,4-cubanedicarboxylate is a valuable and versatile precursor for the synthesis of advanced MOFs with unique three-dimensional structures. The in-situ hydrolysis of the ester to the dicarboxylate linker under solvothermal conditions provides a reliable route to these materials. The resulting cubane-based MOFs, such as the MOF-5 analogue CUB-5, exhibit high porosity and thermal stability, making them promising materials for a range of applications. Further exploration of different metal nodes and functionalized cubane linkers will undoubtedly lead to the discovery of new MOFs with tailored properties for specific technological challenges.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In situ conversion of a MOG to a crystalline MOF: a case study on solvent-dependent gelation and crystallization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. yaghi.berkeley.edu [yaghi.berkeley.edu]

- 11. Metal–Organic Framework Nanocarriers for Drug Delivery in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Dimethyl 1,4-cubanedicarboxylate in Advanced Materials Science

These application notes provide a comprehensive technical guide for researchers, scientists, and materials development professionals on the utilization of Dimethyl 1,4-cubanedicarboxylate as a unique building block in materials science. This document elucidates the underlying principles and provides detailed protocols for the synthesis of novel polymers and metal-organic frameworks (MOFs), leveraging the distinct properties of the cubane core.

Introduction: The Unique Value Proposition of the Cubane Scaffold

The cubane molecule (C₈H₈) is a synthetic hydrocarbon featuring eight carbon atoms arranged at the vertices of a cube.[1] This structure is characterized by significant ring strain due to its 90° C-C-C bond angles, a stark deviation from the ideal 109.5° for sp³-hybridized carbon.[1] This high strain energy, combined with a remarkable kinetic stability (thermally stable up to 220 °C), makes cubane derivatives highly energetic.[2] Furthermore, the cubane cage is a rigid, non-aromatic spacer, offering precise three-dimensional control over the positioning of functional groups.[3]

Dimethyl 1,4-cubanedicarboxylate is a key derivative that serves as a versatile precursor for introducing the cubane moiety into larger material structures.[4] Its diester functionality allows for straightforward participation in common polymerization and coordination reactions. The inherent properties of the cubane core, such as high density (for a hydrocarbon), rigidity, and thermal stability, are imparted to the resulting materials, leading to novel and enhanced performance characteristics.[1]

Core Applications in Materials Science

The unique combination of properties in Dimethyl 1,4-cubanedicarboxylate has led to its exploration in several key areas of materials science:

-

High-Performance Polymers: The rigidity of the cubane unit, when incorporated into a polymer backbone, can significantly enhance the thermal stability and mechanical properties of the resulting material. These polymers are candidates for applications requiring robust performance under extreme conditions.

-

Metal-Organic Frameworks (MOFs): As a rigid organic linker, 1,4-disubstituted cubanes can be used to construct MOFs with well-defined pore structures and unique adsorption properties.[4][5] The aliphatic nature of the cubane cage offers a different pore environment compared to traditional aromatic linkers, potentially leading to novel separation and storage capabilities.[6]

-